3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one is a chiral compound that plays a significant role in various scientific fields, particularly in medicinal chemistry and biological research. The compound features an isoquinoline core, which is a prevalent structural motif in many biologically active molecules. Its chiral nature, attributed to the presence of a 1-aminoethyl group, enhances its potential for enantioselective interactions, making it valuable for studying the effects of chirality in biological systems.
3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one belongs to the class of isoquinolinones, which are known for their diverse pharmacological activities. The presence of both an amino group and a chloro substituent contributes to its unique chemical properties and potential applications in drug development and materials science .
The synthesis of 3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one typically involves several key steps:
The synthesis process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve optimal yields and purity. The use of chiral catalysts is crucial for ensuring the enantioselectivity of the final product .
The molecular formula of 3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one is , with a molecular weight of approximately 298.8 g/mol. The compound has a complex structure characterized by an isoquinoline ring system substituted with a chloro group and an aminoethyl side chain.
3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one can participate in various chemical reactions typical for isoquinoline derivatives, such as:
The reactivity profile of this compound makes it suitable for creating diverse derivatives that may exhibit different biological properties or enhanced pharmacological activities .
The mechanism of action of 3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one involves its interaction with specific molecular targets within biological systems. The chiral center allows for enantioselective binding to enzymes or receptors, influencing various biological pathways. This interaction can lead to modulation of cellular responses, which is critical in drug design and therapeutic applications .
The compound exhibits the following physical characteristics:
Key chemical properties include:
These properties are essential for understanding the compound's behavior under different conditions and its suitability for various applications .
3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one has several applications across different fields:
The 2-phenylisoquinolin-1(2H)-one scaffold represents a privileged structure in oncology drug discovery, primarily due to its versatile interactions with key biological targets. This heterocyclic framework serves as the core pharmacophore in several clinically significant phosphoinositide 3-kinase (PI3K) inhibitors. The PI3K pathway, frequently hyperactivated in human cancers, regulates critical cellular processes including proliferation, survival, and metabolism [2] [7]. Isoquinolinone-based inhibitors exert their anticancer effects through competitive ATP-binding site occupation in PI3K isoforms, thereby disrupting oncogenic signaling cascades [10].
Duvelisib, an FDA-approved dual PI3Kδ/γ inhibitor for hematologic malignancies, exemplifies the therapeutic relevance of this scaffold. Its molecular architecture features the essential 2-phenylisoquinolin-1(2H)-one moiety that enables specific hinge-region interactions within the kinase domain [4]. Similarly, BR1018018, an investigational PI3K selective inhibitor developed by Boryung Pharmaceutical, incorporates this scaffold to achieve isoform specificity [4]. The C-8 position of the isoquinolinone ring serves as a critical modification site – halogenation (typically chlorine) or pyrimidinyl substitution significantly influences target affinity and metabolic stability. Recent studies demonstrate that 8-pyrimidinyl derivatives exhibit enhanced cytotoxic activity against diverse cancer cell lines compared to their chloro-substituted precursors, highlighting the structure-activity relationship (SAR) at this position [4].
Table 1: Clinically Significant 2-Phenylisoquinolin-1(2H)-one Derivatives
| Compound | Molecular Target | Therapeutic Indication | Key Structural Features | Molecular Weight (g/mol) | 
|---|---|---|---|---|
| Duvelisib | PI3Kδ/γ | CLL, SLL, FL | 8-chloro substitution | 416.3 | 
| BR1018018 | PI3K (undisclosed) | Investigational anticancer agent | 3-(1-aminoethyl)-8-substituted isoquinolinone | ~298.77* | 
| 3-(1-Aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one | PI3K pathway | Synthetic intermediate for novel derivatives | Chiral aminoethyl at C-3, chloro at C-8 | 298.77 | 
*Calculated based on molecular formula C₁₇H₁₅ClN₂O [1] [6]
The introduction of chiral centers at the C-3 position of isoquinolinones represents a strategic approach to enhance target specificity and potency. The compound (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one (CAS 1350643-72-9) exemplifies this design principle, where the (S)-configured aminoethyl group serves as a three-dimensional pharmacophore element [1] [4]. This chiral amine functionality, typically protected as phthalimide or Boc-derivative during synthesis, enables critical hydrogen-bonding interactions with PI3K catalytic domains that are stereochemically dependent [4] [8].
Biochemical studies reveal pronounced enantiomeric discrimination in PI3K binding. The (S)-enantiomer typically exhibits superior target affinity compared to its (R)-counterpart due to optimal spatial orientation of the amino group relative to complementary residues in the ATP-binding pocket [4]. Molecular modeling of PI3Kγ complexes demonstrates that the protonated amine of the (S)-enantiomer forms a salt bridge with Asp841 in the catalytic site, while the ethyl tether positions the aromatic system for π-π stacking with Trp812 [9]. This stereospecific binding translates to significant potency differences – in certain cancer cell models, (S)-enantiomers demonstrate up to 100-fold lower IC50 values compared to racemic mixtures [4]. Beyond target affinity, the chiral center influences metabolic stability by altering susceptibility to amine oxidase-mediated degradation, thereby impacting pharmacokinetic profiles of drug candidates [8].
Table 2: Enantiomeric Influence on Biological Activity
| Biological Parameter | (S)-Enantiomer | (R)-Enantiomer | Racemate | 
|---|---|---|---|
| PI3Kγ IC50 (nM)* | 13.11 | >1000 | 207.5 | 
| HepG2 Cytotoxicity (μM) | 0.89 | 12.5 | 5.6 | 
| Metabolic Stability (t½) | 126 min | 74 min | 95 min | 
*Data for representative analog [4] [9]
The evolution of PI3K inhibitors featuring the isoquinolinone scaffold mirrors broader trends in kinase inhibitor development – progressing from pan-PI3K inhibitors toward isoform-selective agents. First-generation compounds like Wortmannin and LY294002 demonstrated proof-of-concept for PI3K pathway inhibition but suffered from poor selectivity, suboptimal pharmacokinetics, and significant toxicity [10]. The identification of 2-phenylisoquinolin-1(2H)-one as a privileged scaffold marked a turning point, enabling the development of inhibitors with refined target profiles [4] [7].
The synthetic accessibility of isoquinolinones via palladium-catalyzed cross-coupling reactions accelerated SAR exploration. Particularly impactful was the application of Suzuki-Miyaura coupling to introduce diverse heteroaromatic systems at the C-8 position. As demonstrated in the synthesis of (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones, Pd(PPh3)2Cl2/SPhos catalysis in THF/H2O efficiently installed pyrimidine motifs (40-98% yield), significantly enhancing cytotoxic potency compared to the chloro-precursor [4]. This synthetic approach enabled systematic investigation of C-8 substituents, revealing that 4-aminopyrimidinyl and 4-piperidinyl derivatives exhibit exceptional activity against cervical (HeLa) and hepatic (HepG2) carcinoma cells [4].
Contemporary development focuses on isoform-specific inhibitors to mitigate toxicity concerns. The structural distinction between class IA (p110α/β/δ) and IB (p110γ) isoforms has been exploited through strategic modifications to the 3-aminoethyl substituent and C-8 groups. For instance, quinazolinone-based analogs derived from the isoquinolinone pharmacophore show selective PI3Kγ inhibition (IC50 = 13.11 nM) with 15-fold selectivity over PI3Kδ [9]. The FDA approval of alpelisib (PI3Kα-specific) and duvelisib (PI3Kδ/γ-specific) validates this approach, though next-generation compounds aim for enhanced isoform discrimination through optimized chiral substituents [10].
Table 3: Evolution of PI3K-Targeting Isoquinolinone Derivatives
| Development Phase | Representative Modifications | Target Profile | Synthetic Advancement | 
|---|---|---|---|
| First-generation | Non-selective C-3 substituents | Pan-PI3K | Classical heterocyclic synthesis | 
| Second-generation | Chiral 3-(1-aminoethyl), C-8 halogen | Class I PI3K | Asymmetric hydrogenation | 
| Third-generation | C-8 pyrimidinyl/quinolinyl, chiral (S) | PI3Kδ/γ or specific isoforms | Pd-catalyzed cross-coupling (Suzuki-Miyaura) | 
| Current | Hybrid quinazolinone-isoquinolinones | PI3Kγ-specific | Structure-based rational design | 
                                    
                CAS No.: 27973-72-4
                                    
                CAS No.: 160472-93-5
                                    
                CAS No.: 1185071-64-0
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3773-25-9
CAS No.: